Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
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Overview
Description
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, ethyl, and methyl groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is unique due to its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H17F2N3O3 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
methyl 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate |
InChI |
InChI=1S/C14H17F2N3O3/c1-4-19-8(2)12-9(13(15)16)7-10(20)18(14(12)17-19)6-5-11(21)22-3/h7,13H,4-6H2,1-3H3 |
InChI Key |
ZRDCFXKLCMEWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F)C |
Origin of Product |
United States |
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